molecular formula C21H16N4O B5615999 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B5615999
M. Wt: 340.4 g/mol
InChI Key: ZFXXJBNCWUAKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide often involves multistep synthetic routes that may include the formation of pyridine and quinoline rings, followed by their functionalization. For instance, a related synthesis approach involves the condensation of appropriately substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations to obtain derivatives with antiallergy activity (Althuis et al., 1980). Another example includes the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, highlighting the versatility of quinoline derivatives in forming complex structures (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, is characterized by their aromatic systems, which contribute to their chemical reactivity and interactions. The presence of nitrogen atoms within the rings allows for potential coordination with metal ions, as demonstrated by the synthesis of complexes involving quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid (Zhang et al., 2016). These structural features are crucial for the compound's properties and applications.

Chemical Reactions and Properties

Quinoline and pyridine derivatives, including 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, participate in various chemical reactions, such as cyclization and amination. For example, lithiated pyridine and quinoline carboxamides can undergo intramolecular cyclization to form polycyclic heterocycles, demonstrating the reactivity of these compounds (Clayden et al., 2005). Additionally, the amination of pyridines and quinolines is a critical reaction for introducing amino groups into the molecular framework, further expanding the chemical versatility of these compounds (Yin et al., 2007).

Physical Properties Analysis

The physical properties of 2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide and similar compounds are influenced by their molecular structure. These properties include solubility, melting point, and crystal structure, which are essential for understanding the compound's behavior in different environments. For instance, polymorphic modifications of related compounds can exhibit different crystal packing and interaction energies, affecting their physical properties and potential applications (Shishkina et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline and pyridine derivatives are largely determined by their aromatic systems and the presence of functional groups. These properties include reactivity towards nucleophiles and electrophiles, potential for forming coordination complexes, and the ability to undergo various organic reactions. The synthesis and reactivity of these compounds underscore their chemical properties and the potential for further functionalization to achieve desired outcomes (Mastalir et al., 2016).

properties

IUPAC Name

2-pyridin-2-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-6-5-10-22-13-15)17-12-20(19-9-3-4-11-23-19)25-18-8-2-1-7-16(17)18/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXXJBNCWUAKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

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